molecular formula C12H11N5OS B7836089 2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7836089
M. Wt: 273.32 g/mol
InChI Key: JCEFPTUTBIWPQN-UHFFFAOYSA-N
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Description

The compound with the identifier “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex structure and diverse reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” involves multiple steps, each requiring specific reagents and conditions. The synthetic routes typically include:

    Initial Formation: The initial step involves the reaction of precursor molecules under controlled conditions to form the basic structure of the compound.

    Intermediate Formation: Subsequent reactions involve the formation of intermediates, which are crucial for the final structure. These steps often require catalysts and specific temperature and pressure conditions.

    Final Assembly: The final step involves the assembly of the compound’s structure, often requiring purification and crystallization techniques to obtain the desired product.

Industrial Production Methods

Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:

    Batch Processing: Involves the synthesis of the compound in large batches, with careful monitoring of reaction conditions to ensure consistency.

    Continuous Flow Processing: Utilizes continuous flow reactors to produce the compound in a steady stream, allowing for more efficient production and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and use in drug development.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of “2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. This can involve:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

    Receptor Binding: The compound may bind to receptors on cell surfaces, triggering signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Properties

IUPAC Name

2-(5-amino-3-thiophen-2-ylpyrazol-1-yl)-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-7-5-11(18)15-12(14-7)17-10(13)6-8(16-17)9-3-2-4-19-9/h2-6H,13H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEFPTUTBIWPQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)N2C(=CC(=N2)C3=CC=CS3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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